3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid
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Overview
Description
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.
Step 1 - Formation of Intermediate: The carboxylic acid group is first converted to an ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Step 2 - Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to introduce the 2-methyl group.
Step 3 - Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(5-Methylthiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of chlorine.
3-(5-Nitrothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions, and can also affect its biological activity by altering its binding properties.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-3,5H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNWMBOHSIGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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